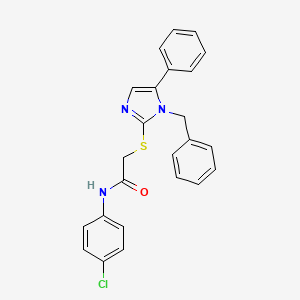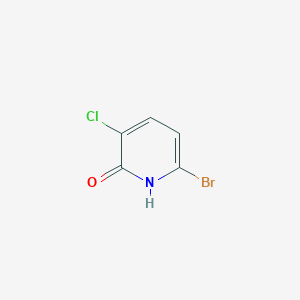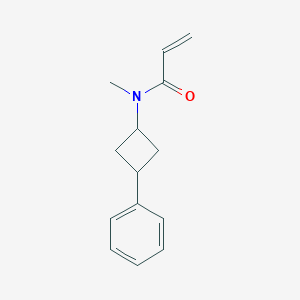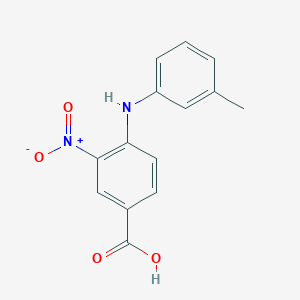
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry Applications
Compounds with imidazole rings, such as “2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide,” are prevalent in medicinal chemistry due to their wide range of biological activities. The presence of an imidazole ring, a common feature in many pharmacologically active molecules, suggests potential therapeutic applications. For instance, benzimidazoles and their derivatives have shown various pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. These properties are attributed to the structural versatility of the benzimidazole nucleus, which allows for the synthesis of compounds with significant therapeutic potential (Babbar, Swikriti, & Arora, 2020).
Environmental Impact and Removal Techniques
Organic compounds, similar in structure to “2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide,” often find their way into aquatic environments, leading to potential ecological risks. The environmental persistence and bioaccumulation of such compounds necessitate the development of effective removal strategies. Advanced oxidation processes (AOPs), adsorption, and other cleaner techniques have been explored for the degradation and removal of persistent organic pollutants from water bodies. These techniques aim to mitigate the environmental impact of such compounds, ensuring the safety of aquatic ecosystems (Prasannamedha & Senthil Kumar, 2020).
Organic Synthesis and Functionalization
The structural complexity of “2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide” underscores its potential as a candidate for organic synthesis and functionalization studies. Compounds featuring benzimidazole and imidazole rings are of significant interest in organic chemistry for their potential to undergo various chemical reactions. These reactions can lead to the synthesis of novel compounds with enhanced biological or physical properties, useful in drug development, material science, and as intermediates in chemical synthesis (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-11-13-21(14-12-20)27-23(29)17-30-24-26-15-22(19-9-5-2-6-10-19)28(24)16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXLWNPAHGBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)
![N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2991936.png)



![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)



![4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2991951.png)
![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)
